N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide
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Overview
Description
N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide is a complex organic compound with significant potential in various scientific domains. Its unique bicyclic structure, combined with phenyl and sulfonamide groups, makes it a subject of interest for researchers in chemistry, biology, and medicine.
Scientific Research Applications
N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide has several applications:
Chemistry: : As a building block in synthetic organic chemistry.
Biology: : Potential use in studying cell signaling pathways.
Medicine: : Investigated for its potential as a therapeutic agent.
Industry: : Used in the development of advanced materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide involves multiple steps:
Formation of the azabicyclo[3.2.1]octane core: : This step typically involves the cyclization of appropriate amine precursors under controlled conditions.
Coupling with phenyl and benzenesulfonamide groups: : This step uses coupling reagents like carbodiimides to link the azabicyclo core with the phenyl and sulfonamide groups.
Industrial Production Methods
While lab-scale synthesis focuses on precision, industrial production emphasizes yield and cost-efficiency. The industrial method might involve:
Optimized reaction conditions: : Using catalysts to speed up reactions.
Scalable purification techniques: : Techniques like crystallization and chromatography to ensure purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation: : Leading to the formation of oxo derivatives.
Reduction: : Yielding amine derivatives.
Substitution: : Particularly at the phenyl and sulfonamide groups, leading to a diverse array of analogs.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate.
Reduction: : Reagents like lithium aluminum hydride.
Substitution: : Reagents such as sodium hydride and alkyl halides for alkylation reactions.
Major Products
Major products include:
Oxidized derivatives: : Enhanced reactivity due to additional oxygen groups.
Reduced amine derivatives: : Increased solubility and altered biological activity.
Substituted analogs: : Diverse chemical and biological properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Binding to specific molecular targets: : Often receptors or enzymes in biological systems.
Pathways involved: : Can include modulation of signal transduction pathways, impacting cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide analogs
Other azabicyclo derivatives: : Differing in the substitution pattern on the core structure.
Uniqueness
This compound stands out due to:
Its specific binding affinity: : Which could lead to unique biological activities.
Structural complexity: : Offering a rich field for chemical modification and exploration.
This compound embodies a fascinating intersection of intricate chemistry and profound biological potential, inviting further exploration and application.
Properties
IUPAC Name |
N-[4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-15-4-2-7-20(14-15)27(25,26)22-17-10-8-16(9-11-17)21(24)23-18-5-3-6-19(23)13-12-18/h2-5,7-11,14,18-19,22H,6,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKTUXUPSANTTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3C4CCC3C=CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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